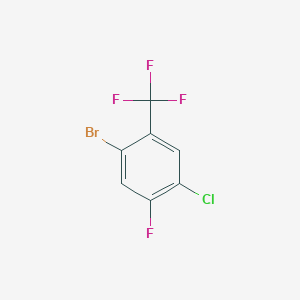
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF3. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the halogenation of 2-(trifluoromethyl)benzene derivatives. The process typically includes:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Using chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Fluorination: Using fluorine (F2) or a fluorinating agent like hydrogen fluoride (HF) or silver fluoride (AgF).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Recycling of Catalysts: To reduce costs and environmental impact.
Purification Steps: Such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the halogen atoms can be replaced by nucleophiles like amines or thiols.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: Though less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Catalysts: Palladium (Pd) for coupling reactions, iron (Fe) or aluminum (Al) for halogenation.
Solvents: Organic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF).
Major Products:
Biaryl Compounds: From coupling reactions.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: In the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Agricultural Chemistry: In the development of agrochemicals like herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen and trifluoromethyl groups with various reagents. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances the compound’s reactivity towards nucleophiles and catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- 4-Bromo-2-chloro-1-(trifluoromethyl)benzene
Comparison: 1-Bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDNVROIBUYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














